2-Methoxybenzenesulfonamide
Overview
Description
2-Methoxybenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S It is a sulfonamide derivative, characterized by the presence of a methoxy group attached to a benzene ring, which is further substituted with a sulfonamide group
Mechanism of Action
Target of Action
The primary target of 2-Methoxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
This compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule .
Biochemical Pathways
The binding of this compound to carbonic anhydrase affects the enzyme’s function in major metabolic pathways, such as the regulation of pH and the transport of carbon dioxide
Biochemical Analysis
Biochemical Properties
2-Methoxybenzenesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with carbonic anhydrases, a group of zinc-containing metalloenzymes. These interactions involve the formation of coordination bonds between the negatively charged nitrogen of the sulfonamide group and the zinc ion in the active site of the enzyme . This binding can lead to inhibition of the enzyme’s activity, which is crucial in various physiological processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated potent anti-cancer activity against several cell lines, including HCT-116 colorectal cancer cells . The compound’s ability to inhibit specific signaling pathways and alter gene expression profiles contributes to its effects on cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to carbonic anhydrases through coordination bonds with the zinc ion in the enzyme’s active site . This binding leads to the inhibition of the enzyme’s activity, affecting various physiological processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound’s efficacy and safety profile depend on the dosage administered, with threshold effects observed at specific concentrations . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism includes phase I and phase II reactions, where it undergoes oxidation, reduction, and conjugation processes . These metabolic pathways influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in different tissues can affect its therapeutic and toxicological profiles.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxybenzenesulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane, under cooling conditions to control the exothermic nature of the reaction. The general reaction scheme is as follows:
2-Methoxybenzenesulfonyl chloride+Ammonia→this compound+Hydrochloric acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient heat management and high yield. The use of protective groups and subsequent deprotection steps can also be employed to enhance the selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a sulfone derivative.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: 2-Methoxybenzenesulfonyl sulfone
Reduction: 2-Methoxybenzenesulfonyl amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme inhibition, particularly for enzymes like carbonic anhydrase.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methoxybenzenesulfonyl chloride
- 2-Methoxybenzenesulfonyl sulfone
- 2-Methoxybenzenesulfonyl amine
Comparison: 2-Methoxybenzenesulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on the benzene ring. This combination imparts specific chemical properties, such as increased solubility in organic solvents and the ability to form strong hydrogen bonds. Compared to its analogs, this compound exhibits distinct reactivity patterns and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQNYQGIPARLKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406267 | |
Record name | 2-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52960-57-3 | |
Record name | 2-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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